2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde
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Overview
Description
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde: is a chemical compound with the following properties:
CAS Number: 1860780-89-7
Molecular Formula: CHNO
Molecular Weight: 189.21 g/mol
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the pyrimidine ring and the aldehyde group. While specific methods may vary, a common approach includes cyclization of an appropriate precursor containing the bicyclic amine and subsequent aldehyde formation.
Reaction Conditions::- Cyclization: The bicyclic amine precursor undergoes intramolecular cyclization under suitable conditions.
- Aldehyde Formation: The cyclized compound is oxidized to form the aldehyde group.
Industrial Production:: Industrial-scale production methods are not widely documented, but laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactions::
Oxidation: The aldehyde group can undergo oxidation reactions.
Substitution: The compound may participate in nucleophilic substitution reactions.
Reduction: Reduction of the aldehyde group is possible.
Oxidation: Oxidizing agents like chromic acid (HCrO) or PCC (pyridinium chlorochromate).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH).
- Oxidation: The corresponding carboxylic acid.
- Substitution: Various derivatives depending on the nucleophile used.
- Reduction: The corresponding alcohol.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug discovery and chemical biology studies.
Medicine: Investigated for therapeutic properties.
Industry: May serve as an intermediate in fine chemical synthesis.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its effects likely involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s unique bicyclic structure sets it apart. Similar compounds include 2-{3-azabicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride .
For further information, you can refer to the documentation on this compound .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c14-6-7-2-11-10(12-3-7)13-4-8-1-9(8)5-13/h2-3,6,8-9H,1,4-5H2 |
InChI Key |
MQXSQMKAFFFCBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)C3=NC=C(C=N3)C=O |
Origin of Product |
United States |
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